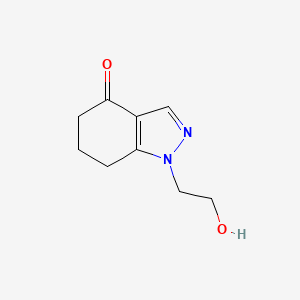

1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one

Overview

Description

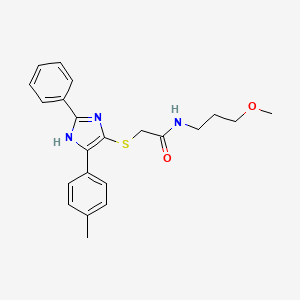

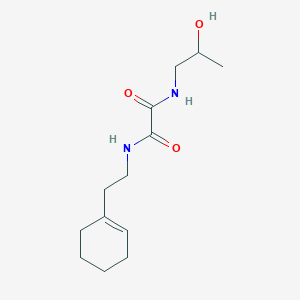

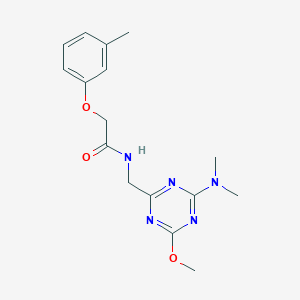

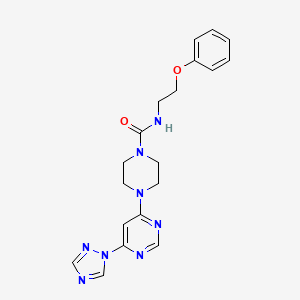

The compound “1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one” is a complex organic molecule. It likely contains an indazole core, which is a type of nitrogen-containing heterocycle . The “2-hydroxyethyl” part suggests the presence of an alcohol functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or condensation reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Compounds with similar structures often participate in reactions involving their functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures often have properties like solubility in water or organic solvents, melting points, boiling points, and specific rotations .Scientific Research Applications

- Research has explored the interactions between hydroxyl-functionalized ionic liquids (hydroxyl ILs) containing 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+) and cosolvents like water (H2O), methanol (CH3OH), and dimethyl sulfoxide (DMSO). These interactions impact properties like density, viscosity, and solubility .

Ionic Liquids and Solvent Systems

Hydrogels and Biomedical Applications

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as petase . PETase is a type of hydrolase enzyme that breaks down polyethylene terephthalate (PET), a common type of plastic .

Mode of Action

It’s known that similar compounds can bind to their target enzymes and alter their activity . For instance, in the case of PETase, the compound could potentially bind to the enzyme and influence its ability to degrade PET .

Biochemical Pathways

It’s known that similar compounds can influence the degradation of pet . This process involves the hydrolysis of PET into terephthalic acid (TPA) and ethylene glycol (EG), which are then further metabolized .

Pharmacokinetics

Similar compounds, such as hydroxyethyl starch, have been studied extensively . These compounds are rapidly metabolized and excreted, and their plasma clearance is significantly higher than other similar compounds .

Result of Action

Similar compounds have been found to have genotoxic effects . For instance, 2-hydroxyethyl methacrylate (HEMA), a methacrylate commonly used in dentistry, has been reported to induce genotoxic effects .

Action Environment

Similar compounds, such as icaridin, have been found to be effective insect repellents in various environments . The effectiveness of these compounds can be influenced by factors such as temperature, humidity, and the presence of other substances .

Safety and Hazards

properties

IUPAC Name |

1-(2-hydroxyethyl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-5-4-11-8-2-1-3-9(13)7(8)6-10-11/h6,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTQZXVSASCORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2CCO)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxyethyl)-6,7-dihydro-1H-indazol-4(5H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2995875.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)

![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2995878.png)

![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)